4-Bromophenyl isocyanate molecular weight and formula
4-Bromophenyl isocyanate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromophenyl isocyanate, a key reagent in synthetic chemistry. The document details its fundamental physicochemical properties and outlines a common synthetic application, offering valuable information for professionals in research and drug development.
Core Compound Data
4-Bromophenyl isocyanate is an aromatic compound containing both a bromine atom and a highly reactive isocyanate functional group. These features make it a versatile building block in organic synthesis, particularly in the preparation of urea (B33335) and carbamate (B1207046) derivatives which are significant scaffolds in medicinal chemistry.
Physicochemical Properties
The key quantitative data for 4-Bromophenyl isocyanate are summarized in the table below, providing a quick reference for its molecular characteristics and physical properties.
| Property | Value | References |
| Chemical Formula | C₇H₄BrNO | [1][2][3] |
| Molecular Weight | 198.02 g/mol | [1][3] |
| CAS Number | 2493-02-9 | [1] |
| Appearance | White to light beige crystalline solid | |
| Melting Point | 42-44 °C | [4][5] |
| Boiling Point | 158 °C at 14 mmHg | [4][5] |
| Solubility | Sparingly soluble in water (0.40 g/L at 25°C), very slightly soluble in diethyl ether. | [6] |
Synthetic Applications and Experimental Protocols
The isocyanate group of 4-Bromophenyl isocyanate is highly electrophilic, readily reacting with nucleophiles such as amines, alcohols, and water. A primary application of this compound is in the synthesis of substituted ureas, a common motif in pharmacologically active molecules. The reaction with an amine, for instance, yields a bromophenyl-substituted urea derivative.
Experimental Protocol: Synthesis of N,N'-bis(4-bromophenyl)urea
This protocol details a representative synthesis of a disubstituted urea utilizing 4-Bromophenyl isocyanate. The reaction involves the nucleophilic addition of an amine to the isocyanate.
Materials:
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4-Bromophenyl isocyanate
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Anhydrous Toluene (B28343)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 4-bromoaniline in anhydrous toluene.
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With continuous stirring, add a solution of 1.0 equivalent of 4-Bromophenyl isocyanate in anhydrous toluene dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature, during which the product is expected to precipitate.
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Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.
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Dry the resulting N,N'-bis(4-bromophenyl)urea product under vacuum. The product can be further purified by recrystallization if necessary.
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of a generic N-aryl-N'-(4-bromophenyl)urea from 4-Bromophenyl isocyanate and a primary aromatic amine. This visualization clarifies the reactant-to-product pathway in this common synthetic application.
References
- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-ブロモフェニルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
